2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide
Description
2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a furo[3,2-c]pyridine moiety, which is known for its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-20-18(24)12-23-9-6-16(22-23)13-3-2-4-14(11-13)19-15-7-10-25-17(15)5-8-21-19/h2-11H,12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBIDUFGZBOTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CC4=C3C=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide typically involves multiple steps. One common method involves the reaction of 3-(3-furo[3,2-c]pyridin-4-yl)phenylhydrazine with N-methylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as bromodomain-containing proteins, which play a crucial role in regulating gene expression. By binding to these proteins, the compound can disrupt their function, leading to altered cellular signaling and potentially inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-c]pyridin-4-ol: Another compound with a similar furo[3,2-c]pyridine structure, known for its biological activities.
Furo[3,2-c]pyridin-4(5H)-one: A derivative with potent inhibitory effects on bromodomain-containing proteins.
Uniqueness
2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)pyrazol-1-yl]-N-methylacetamide is unique due to its specific pyrazole and N-methylacetamide moieties, which confer distinct chemical properties and biological activities. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
